molecular formula C32H18N8O12S4 B1460657 11-Phthalocyaninesulfonic acid CAS No. 33308-41-7

11-Phthalocyaninesulfonic acid

Cat. No.: B1460657
CAS No.: 33308-41-7
M. Wt: 834.8 g/mol
InChI Key: NUSQOFAKCBLANB-UHFFFAOYSA-N
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Description

11-Phthalocyaninesulfonic acid is an organic compound widely recognized for its vibrant blue-green color and extensive applications in various fields. This compound belongs to the phthalocyanine family, which is structurally similar to porphyrins. This compound is known for its excellent electron transfer abilities and stability, making it a valuable material in scientific research and industrial applications .

Mechanism of Action

Target of Action

The primary targets of 11-Phthalocyaninesulfonic acid are cancer cells and reactive oxygen species (ROS). The compound has been synthesized as a potential antioxidant and antitumor agent . It has shown strong anticancer and antioxidant action against all cell lines .

Mode of Action

This compound interacts with its targets through a process known as photodynamic therapy (PDT). In PDT, the compound, acting as a photosensitizer, is activated by light to produce reactive oxygen species (ROS). These ROS can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death . This makes this compound particularly effective against cancer cells, which are more susceptible to oxidative stress than normal cells .

Biochemical Pathways

It is known that the compound’s cytotoxic effects are largely due to the generation of ros during pdt These ROS can disrupt various cellular pathways, leading to cell death

Pharmacokinetics

It is known that the compound’s effectiveness as a photosensitizer in pdt depends on its ability to accumulate in target cells and its stability under light exposure .

Result of Action

The primary result of this compound’s action is the induction of cell death in cancer cells. This is achieved through the generation of ROS during PDT, which can cause significant damage to cellular components and disrupt key cellular processes . The compound has shown strong anticancer activity against all cell lines tested .

Action Environment

The action of this compound is influenced by several environmental factors. These include the presence of light, which is necessary for the activation of the compound during PDT, and the presence of oxygen, which is required for the generation of ROS . The compound’s action may also be influenced by the specific characteristics of the tumor microenvironment, including pH, temperature, and the presence of certain biomolecules .

Biochemical Analysis

Biochemical Properties

Phthalocyanine tetrasulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to inhibit the aggregation of proteins such as alpha-synuclein and tau, which are implicated in neurodegenerative diseases . Additionally, phthalocyanine tetrasulfonic acid stabilizes telomere G-quadruplex structures, thereby preventing telomere lengthening by telomerase in cancer cells . These interactions are primarily driven by the compound’s ability to form stable complexes with proteins and nucleic acids through electrostatic and van der Waals forces.

Cellular Effects

Phthalocyanine tetrasulfonic acid exerts multiple effects on cellular processes. It has been shown to induce apoptosis in cancer cells when used in photodynamic therapy (PDT). The compound generates reactive oxygen species (ROS) upon light activation, leading to oxidative stress and cell death . Furthermore, phthalocyanine tetrasulfonic acid influences cell signaling pathways by modulating the activity of kinases and transcription factors, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, phthalocyanine tetrasulfonic acid exerts its effects through several mechanisms. It binds to biomolecules such as proteins and nucleic acids, altering their structure and function. For instance, the compound stabilizes G-quadruplex structures in telomeres, inhibiting the activity of telomerase . Additionally, phthalocyanine tetrasulfonic acid generates ROS upon light activation, leading to oxidative damage of cellular components and induction of apoptosis . These mechanisms highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phthalocyanine tetrasulfonic acid can vary over time. The compound is relatively stable under normal conditions but may degrade under extreme pH or temperature . Long-term studies have shown that phthalocyanine tetrasulfonic acid maintains its biological activity over extended periods, making it suitable for in vitro and in vivo applications . Its photodynamic effects may diminish over time due to photobleaching, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of phthalocyanine tetrasulfonic acid in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells when used in PDT . At higher doses, phthalocyanine tetrasulfonic acid may cause adverse effects such as oxidative stress and damage to healthy tissues . These findings underscore the importance of optimizing dosage to maximize therapeutic efficacy while minimizing side effects.

Metabolic Pathways

Phthalocyanine tetrasulfonic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound inhibits the activity of RecA, a protein involved in the SOS response pathway in bacteria, thereby potentiating the effects of antibiotics . Additionally, phthalocyanine tetrasulfonic acid affects metabolic flux by modulating the activity of key enzymes in cellular metabolism, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, phthalocyanine tetrasulfonic acid is transported and distributed through interactions with transporters and binding proteins. The compound is known to accumulate in tumor tissues, enhancing its efficacy in photodynamic therapy . Its distribution is influenced by factors such as molecular size, charge, and solubility, which affect its ability to penetrate cellular membranes and reach target sites .

Subcellular Localization

Phthalocyanine tetrasulfonic acid localizes to specific subcellular compartments, where it exerts its biological effects. The compound has been shown to accumulate in mitochondria, lysosomes, and the nucleus, depending on the cell type and experimental conditions . This subcellular localization is critical for its activity, as it allows phthalocyanine tetrasulfonic acid to interact with key biomolecules and induce cellular responses. Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles .

Preparation Methods

11-Phthalocyaninesulfonic acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with urea and a metal salt, followed by sulfonation with sulfuric acid. The reaction conditions typically include high temperatures and the presence of a catalyst to facilitate the formation of the phthalocyanine ring .

Industrial production methods often involve the electrolytic exfoliation of graphite in an electrolyte containing copper phthalocyanine tetrasulfonic acid tetrasodium salt. This method produces a stable aqueous dispersion of the compound, which can be further processed for various applications .

Chemical Reactions Analysis

11-Phthalocyaninesulfonic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxygen reduction reactions (ORR) when supported on carbon materials. Common reagents used in these reactions include acids, bases, and metal salts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

11-Phthalocyaninesulfonic acid is unique compared to other similar compounds due to its high solubility in water and its ability to form stable aqueous dispersions. Similar compounds include:

This compound stands out due to its balance of solubility, stability, and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18N8O12S4/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29/h1-12H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H2,33,34,35,36,37,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSQOFAKCBLANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C(N5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2N3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18N8O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

834.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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